Tixocortol Pivalate

Description

This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

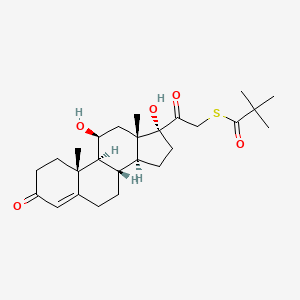

used in drug therapy of allergic rhinitis, structure

See also: Tixocortol (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISFDZNIUZIKJD-XDANTLIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970904 | |

| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55560-96-8 | |

| Record name | Tixocortol pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55560-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tixocortol pivalate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055560968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[11β,17-dihydroxypregn-4-ene-3,20-dione] 21-(thiopivalate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIXOCORTOL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K28E35M3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tixocortol Pivalate: A Deep Dive into its Mechanism of Action at the Glucocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tixocortol pivalate, a synthetic corticosteroid, exhibits a distinct pharmacological profile characterized by potent local anti-inflammatory effects with minimal systemic glucocorticoid activity. This unique "dissociated" characteristic is central to its therapeutic application and is rooted in its specific interactions with the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of the mechanism of action of this compound on glucocorticoid receptors, detailing its binding affinity, and exploring the theoretical basis for its differential effects on transactivation and transrepression pathways. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling and experimental workflows.

Introduction to this compound

This compound is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid.[1] It is recognized for its topical anti-inflammatory properties, which are comparable to those of hydrocortisone.[2] A key feature of this compound is the significant dissociation between its local and systemic activities.[3] This is primarily attributed to its rapid and extensive metabolism in the liver and red blood cells into inactive metabolites that exhibit no binding affinity for the glucocorticoid receptor.[4] This metabolic profile prevents the systemic side effects commonly associated with corticosteroid therapy.[3]

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. Inside the nucleus, the ligand-activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to two primary modes of action:

-

Transactivation: The GR dimer directly binds to GREs, leading to the recruitment of coactivator proteins and the initiation of gene transcription. This mechanism is associated with many of the metabolic and endocrine effects of glucocorticoids, which can contribute to side effects.

-

Transrepression: The GR monomer can interfere with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key mediators of pro-inflammatory gene expression. This "tethering" mechanism, where the GR does not directly bind to DNA, is a major contributor to the anti-inflammatory effects of glucocorticoids.

"Dissociated" steroids, or selective glucocorticoid receptor agonists (SEGRAs), are compounds designed to preferentially induce transrepression over transactivation, thereby aiming to retain anti-inflammatory efficacy while minimizing side effects.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological study of a new anti-inflammatory steroid, this compound (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of major metabolites of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tixocortol Pivalate: A Deep Dive into Structure-Activity Relationships for Localized Anti-Inflammatory Action

For Researchers, Scientists, and Drug Development Professionals

Tixocortol pivalate, a synthetic corticosteroid, has garnered significant interest for its potent topical anti-inflammatory effects coupled with a minimal systemic glucocorticoid footprint. This unique profile, characterized by a dissociation between local efficacy and systemic side effects, is a direct consequence of its distinct chemical structure. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, metabolic fate, and the molecular features critical for its therapeutic window.

Core Structure and Mechanism of Action

This compound is a 21-thiol derivative of hydrocortisone, specifically the pivalate thioester of tixocortol.[1][2][3][4][5] Its anti-inflammatory properties are mediated through its activity as a glucocorticoid receptor (GR) agonist. Like other corticosteroids, this compound binds to the cytosolic GR, inducing a conformational change that leads to the dissociation of chaperone proteins. The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors such as NF-κB and AP-1.

The key to this compound's localized action lies in its rapid metabolism to inactive forms upon entering systemic circulation. This metabolic vulnerability is a deliberately engineered feature of its structure.

Structure-Activity Relationship Analysis

The therapeutic index of this compound is intrinsically linked to specific structural motifs. The following table summarizes the available quantitative data on the biological activity of this compound and related compounds, providing a basis for understanding its SAR.

| Compound | Relative Binding Affinity for Dexamethasone Receptor (Mouse Thymocytes) | Inhibition of PGE2 Secretion (Rat Renomedullary Interstitial Cells, 10⁻⁶ M) | Key Structural Difference from this compound |

| Dexamethasone | 1.00 | - | Fluorinated at 9α-position, methylated at 16α-position |

| Cortisol | 0.20 | 38-55% | 21-hydroxyl group instead of 21-thiopivalate |

| This compound | 0.16 | 38-55% | - |

| Cortisol Pivalate | 0.080 | - | 21-pivalate ester instead of 21-thiopivalate ester |

| Tixocortol | 0.065 | 26% | Free 21-thiol group (hydrolyzed pivalate ester) |

| Cortisol Acetate | 0.05 | 38-55% | 21-acetate ester instead of 21-thiopivalate |

Key SAR Insights:

-

The 21-Thiopivalate Ester: This moiety is crucial for both potent local activity and rapid systemic inactivation. The thioester linkage is susceptible to hydrolysis by esterases, releasing the active metabolite, tixocortol. However, tixocortol itself has lower receptor affinity than this compound. The bulky pivalate group likely contributes to the binding affinity and lipophilicity, enhancing penetration into target tissues.

-

The 21-Thiol Group: The presence of a sulfur atom at the C21 position is a defining feature. Upon hydrolysis of the pivalate group, the resulting free thiol in tixocortol is readily metabolized.

-

Metabolic Inactivation: The primary reason for the lack of systemic effects is the rapid and extensive metabolism of tixocortol into inactive metabolites. Metabolic transformations include the conversion of the C21-thiol group to methylthio, methylsulfinyl, and methylsulfonyl derivatives, as well as reductive cleavage of the C21-S bond. These metabolites have no affinity for the glucocorticoid receptor. Other metabolic changes common to corticosteroids, such as reduction of the A-ring and the C20 carbonyl group, also contribute to its inactivation.

-

Comparison with Oxygenated Analogs: this compound exhibits a higher binding affinity for the GR than its corresponding 21-oxygenated ester, cortisol pivalate. This suggests that the sulfur atom in the thioester linkage plays a favorable role in receptor interaction.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the structure-activity relationships of corticosteroids like this compound. Below are protocols for key experiments.

Glucocorticoid Receptor Binding Assay (Competitive Binding)

Objective: To determine the relative binding affinity of test compounds for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol:

-

Thymus glands from adrenalectomized mice are homogenized in a cold buffer (e.g., Tris-HCl with EDTA and molybdate).

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosol fraction containing the glucocorticoid receptors.

-

-

Competitive Binding:

-

A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosol preparation.

-

Increasing concentrations of the unlabeled test compounds (e.g., this compound and its analogs) are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a large excess of unlabeled dexamethasone.

-

-

Separation and Quantification:

-

After incubation, bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or gel filtration.

-

The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The relative binding affinity (RBA) is determined by comparing the IC50 of the test compound to that of a standard (e.g., dexamethasone).

-

Inhibition of Prostaglandin E2 (PGE2) Secretion Assay

Objective: To assess the anti-inflammatory activity of test compounds by measuring the inhibition of PGE2 production in cultured cells.

Methodology:

-

Cell Culture:

-

Rat renomedullary interstitial cells or other suitable cell lines are cultured in appropriate media until confluent.

-

-

Compound Treatment:

-

The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 24 hours).

-

-

Stimulation of PGE2 Production:

-

PGE2 synthesis is stimulated by adding an inflammatory mediator such as bradykinin or arachidonic acid to the cell culture medium.

-

-

Sample Collection and Analysis:

-

The cell culture supernatant is collected after a defined incubation period.

-

The concentration of PGE2 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

The percentage inhibition of PGE2 secretion by the test compound is calculated relative to the vehicle-treated control.

-

The IC50 value (concentration causing 50% inhibition) can be determined from the dose-response curve.

-

Visualizing Pathways and Workflows

To further elucidate the context of this compound's action and evaluation, the following diagrams illustrate the glucocorticoid signaling pathway and a typical experimental workflow for SAR analysis.

Caption: Glucocorticoid signaling pathway of this compound.

Caption: Experimental workflow for SAR analysis of corticosteroids.

Conclusion

The structure-activity relationship of this compound is a compelling example of rational drug design, where a specific chemical modification—the introduction of a 21-thiopivalate ester—confers a desirable therapeutic profile. This structural feature not only ensures potent local anti-inflammatory activity through effective glucocorticoid receptor binding but also facilitates rapid systemic inactivation, thereby minimizing the risk of adverse effects associated with conventional corticosteroids. Further research into novel 21-thioalkyl derivatives could lead to the development of even more effective and safer locally-acting anti-inflammatory agents. The methodologies and principles outlined in this guide provide a framework for the continued exploration and optimization of this important class of therapeutic agents.

References

Tixocortol Pivalate and the Glucocorticoid Receptor: A Molecular Modeling Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tixocortol pivalate, a synthetic corticosteroid, exhibits potent local anti-inflammatory effects with minimal systemic activity. This desirable therapeutic profile is attributed to its specific binding to the glucocorticoid receptor (GR) and its rapid metabolic inactivation. Understanding the molecular interactions between this compound and the GR is paramount for the rational design of next-generation glucocorticoids with enhanced efficacy and safety. This technical guide delves into the molecular modeling of this compound's binding to the GR, presenting quantitative binding affinity data, detailed experimental protocols for assessing this interaction, and a comprehensive overview of the associated signaling pathways.

Introduction to this compound and the Glucocorticoid Receptor

This compound is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid.[1] Its therapeutic efficacy lies in its ability to act as a glucocorticoid receptor agonist.[1][2] The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-dependent transcription factors that mediate the physiological and pharmacological actions of glucocorticoids. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to the profound anti-inflammatory and immunosuppressive effects characteristic of this class of drugs. This compound's unique structure, featuring a pivalate thioester group, is thought to contribute to its favorable pharmacokinetic profile, characterized by rapid metabolism and reduced systemic exposure.

Quantitative Analysis of this compound Binding to the Glucocorticoid Receptor

The binding affinity of a ligand to its receptor is a critical determinant of its potency. For glucocorticoids, this is often expressed as a relative binding affinity (RBA) compared to a standard, potent glucocorticoid like dexamethasone, or as an IC50 or Ki value derived from competitive binding assays.

Below is a summary of the available quantitative data for this compound and other relevant glucocorticoids.

| Compound | Receptor | Relative Binding Affinity (Dexamethasone = 1) | IC50 (nM) - Inhibition of GM-CSF release | Reference |

| Dexamethasone | Dexamethasone receptor (mouse thymocytes) | 1 | 2.2 | |

| This compound | Dexamethasone receptor (mouse thymocytes) | 0.16 | Not Reported in this study | |

| Cortisol | Dexamethasone receptor (mouse thymocytes) | 0.20 | Not Reported in this study | |

| Tixocortol | Dexamethasone receptor (mouse thymocytes) | 0.065 | Not Reported in this study | |

| Cortisol acetate | Dexamethasone receptor (mouse thymocytes) | 0.05 | Not Reported in this study | |

| Fluticasone propionate | Glucocorticoid Receptor (A549 cells) | Not Reported in this study | 0.018 | |

| Budesonide | Glucocorticoid Receptor (A549 cells) | Not Reported in this study | 0.05 | |

| Tipredane | Glucocorticoid Receptor (A549 cells) | Not Reported in this study | 0.83 | |

| Butixicort | Glucocorticoid Receptor (A549 cells) | Not Reported in this study | 37 |

Molecular Modeling of this compound-GR Interaction

While specific molecular dynamics simulation studies for this compound are not extensively published, the methodology for modeling its interaction with the GR ligand-binding domain (LBD) can be inferred from studies on other glucocorticoids. Such studies are crucial for visualizing the binding pose, identifying key interacting amino acid residues, and understanding the structural basis for its affinity and selectivity.

A typical molecular modeling workflow would involve:

-

Homology Modeling: If a crystal structure of the GR LBD in complex with a closely related ligand is unavailable, a homology model of the receptor can be built using the amino acid sequence and a suitable template structure from a related nuclear receptor.

-

Ligand Docking: this compound would then be docked into the binding pocket of the GR LBD using computational docking programs. This process predicts the most favorable binding orientation of the ligand.

-

Molecular Dynamics (MD) Simulations: To refine the docked pose and to understand the dynamic behavior of the ligand-receptor complex, MD simulations are performed. These simulations model the movement of atoms over time, providing insights into the stability of the interaction and conformational changes in both the ligand and the receptor.

Key interactions likely involve hydrogen bonds between the hydroxyl groups of the steroid core and polar residues in the binding pocket, as well as hydrophobic interactions between the steroid backbone and nonpolar residues. The pivalate thioester group of this compound would also be expected to form specific interactions within the LBD.

Experimental Protocols for Assessing GR Binding

Several robust in vitro assays are available to quantify the binding of ligands to the glucocorticoid receptor. A common and high-throughput method is the competitive binding assay, which can be performed using either radiolabeled or fluorescently labeled ligands.

Fluorescence Polarization (FP) Based Competitive Binding Assay

This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled GR ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger GR, its rotation is slowed, leading to an increase in polarization. An unlabeled competitor, such as this compound, will displace the tracer from the receptor, causing a decrease in fluorescence polarization that is proportional to its binding affinity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound and a reference compound (e.g., dexamethasone) in assay buffer.

-

Prepare a working solution of a fluorescent glucocorticoid tracer at a concentration at or below its dissociation constant (Kd) for the GR.

-

Prepare a working solution of purified GR protein. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Procedure (384-well plate format):

-

Add the serially diluted this compound or reference compound to the wells of the microplate.

-

Include "no competitor" control wells (assay buffer only) and "maximum competition" control wells (a saturating concentration of a known unlabeled ligand).

-

Add the fluorescent glucocorticoid tracer solution to all wells.

-

Initiate the binding reaction by adding the GR solution to all wells.

-

Mix the plate gently (e.g., on a plate shaker for 1 minute).

-

Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 2-4 hours), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The data are plotted as fluorescence polarization versus the log concentration of the competitor.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the tracer binding) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.

-

Glucocorticoid Receptor Signaling Pathway and Experimental Workflow

The binding of this compound to the GR initiates a cascade of events that ultimately leads to changes in gene expression. Understanding this pathway and the typical workflow for characterizing a new GR ligand is essential for drug development.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Characterizing a Novel GR Ligand

The process of characterizing a new glucocorticoid receptor ligand like this compound typically follows a structured workflow, moving from initial binding studies to functional cellular assays.

Caption: Experimental workflow for a new GR ligand.

Conclusion

The favorable therapeutic index of this compound stems from its well-balanced affinity for the glucocorticoid receptor and its rapid metabolic clearance. Molecular modeling provides a powerful tool to dissect the specific interactions that govern this binding, offering a roadmap for the design of future glucocorticoids with improved properties. The combination of computational approaches with robust in vitro binding and cell-based functional assays, as detailed in this guide, is essential for advancing our understanding of glucocorticoid pharmacology and for the development of safer and more effective anti-inflammatory therapies.

References

Tixocortol Pivalate: A Technical Guide to its Effects on Pro-inflammatory Cytokine Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tixocortol pivalate is a synthetic corticosteroid characterized by its potent local anti-inflammatory activity with minimal systemic glucocorticoid effects. This unique profile makes it a subject of interest for topical and localized therapies for inflammatory conditions. This technical guide delves into the molecular mechanisms by which this compound is understood to modulate the gene expression of pro-inflammatory cytokines. While direct quantitative data for this compound's effects on specific cytokines are limited in publicly available literature, this document extrapolates its actions based on its classification as a glucocorticoid receptor agonist and the well-established mechanisms of this class of drugs. The guide provides an overview of the key signaling pathways involved, illustrative quantitative data, detailed experimental protocols for assessing its anti-inflammatory effects, and visualizations of the underlying molecular processes.

Introduction

Chronic inflammation is a hallmark of numerous diseases, driven by the overexpression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Glucocorticoids are a cornerstone of anti-inflammatory therapy, primarily through their ability to suppress the expression of these inflammatory mediators. This compound, a derivative of hydrocortisone, exhibits comparable topical anti-inflammatory potency to its parent compound but is rapidly metabolized to inactive forms upon entering systemic circulation, thereby reducing the risk of systemic side effects.[1][2] Its therapeutic action is initiated by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in regulating gene expression.

Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Repression

As a glucocorticoid receptor agonist, the anti-inflammatory effects of this compound are primarily attributed to the modulation of gene transcription by the activated GR. The binding of this compound to the cytoplasmic GR induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR complex into the nucleus. Once in the nucleus, the GR can suppress pro-inflammatory cytokine gene expression through several key mechanisms:

-

Transrepression via NF-κB and AP-1: The activated GR can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents these transcription factors from binding to their respective DNA response elements in the promoter regions of pro-inflammatory cytokine genes, thereby halting their transcription.

-

Induction of Inhibitory Proteins: The GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A critical example is the induction of IκBα, the inhibitory protein of NF-κB. Increased levels of IκBα sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.

-

Destabilization of mRNA: The GR can also upregulate the expression of proteins that lead to the destabilization of pro-inflammatory cytokine messenger RNA (mRNA). One such protein is Tristetraprolin (TTP), which binds to AU-rich elements in the 3'-untranslated region of cytokine mRNAs, targeting them for degradation.

The following diagram illustrates the primary signaling pathway through which this compound is proposed to exert its anti-inflammatory effects.

Caption: this compound signaling pathway in inhibiting pro-inflammatory cytokine gene expression.

Quantitative Data on Cytokine Inhibition

Table 1: Illustrative In Vitro Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages

| Cytokine | This compound Concentration | % Inhibition of Protein Secretion (vs. LPS control) | Estimated IC₅₀ |

| TNF-α | 1 nM | 25% | 10 nM |

| 10 nM | 55% | ||

| 100 nM | 85% | ||

| IL-1β | 1 nM | 20% | 15 nM |

| 10 nM | 50% | ||

| 100 nM | 80% | ||

| IL-6 | 1 nM | 15% | 20 nM |

| 10 nM | 45% | ||

| 100 nM | 75% |

Table 2: Illustrative In Vivo Inhibition of Pro-inflammatory Cytokine mRNA Expression by Topical this compound in a Murine Model of Skin Inflammation

| Cytokine mRNA | Treatment Group | Fold Change in mRNA Expression (vs. Vehicle Control) |

| TNF-α | Vehicle | 15.0 |

| This compound (0.1%) | 3.5 | |

| IL-1β | Vehicle | 20.0 |

| This compound (0.1%) | 5.0 | |

| IL-6 | Vehicle | 12.0 |

| This compound (0.1%) | 4.0 |

Experimental Protocols

The following section outlines detailed methodologies for key experiments used to assess the effects of this compound on pro-inflammatory cytokine gene expression. These protocols are based on standard laboratory practices for studying anti-inflammatory compounds.

In Vitro Macrophage Stimulation and Cytokine Measurement

This protocol describes the stimulation of a macrophage cell line with lipopolysaccharide (LPS) to induce pro-inflammatory cytokine production and the subsequent measurement of these cytokines following treatment with this compound.

Caption: Workflow for in vitro assessment of this compound's effect on cytokine production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for murine TNF-α, IL-1β, and IL-6

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target cytokines and a housekeeping gene

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh DMEM. Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the supernatants for ELISA analysis. Store at -80°C until use.

-

Cell Lysis and RNA Extraction: Wash the remaining cells with PBS and lyse them using the buffer provided in the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

-

ELISA: Perform ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the kit manufacturer's instructions.

-

RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR using primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) to normalize the data.

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the methodology for assessing the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit and the expression of IκBα.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed and treat RAW 264.7 cells with this compound and LPS as described in the previous protocol, but for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Immunoblotting: Block the membranes and then incubate with primary antibodies overnight at 4°C. The following day, wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and IκBα to a loading control like β-actin.

Conclusion

This compound represents a promising locally-acting anti-inflammatory agent with a favorable safety profile due to its limited systemic bioavailability. Its mechanism of action is consistent with that of other glucocorticoids, involving the suppression of pro-inflammatory cytokine gene expression through the glucocorticoid receptor-mediated inhibition of key transcription factors like NF-κB and AP-1, and the induction of anti-inflammatory and mRNA-destabilizing proteins. While further research is needed to provide specific quantitative data on its effects on individual cytokines, the established principles of glucocorticoid pharmacology provide a strong foundation for its continued investigation and development in the treatment of a wide range of inflammatory disorders. The experimental protocols outlined in this guide offer a robust framework for future studies aimed at elucidating the precise molecular details of this compound's anti-inflammatory actions.

References

- 1. Local anti-inflammatory activities of tixocortol 21-pivalate, inhibition of prostaglandins and leukotrienes synthesis, in carrageenin-induced pleurisy. Reversion of effects by RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of major metabolites of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tixocortol Pivalate's Impact on NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tixocortol pivalate, a synthetic corticosteroid, is recognized for its localized anti-inflammatory properties with minimal systemic effects. A primary mechanism underpinning its therapeutic action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth overview of the in vitro methodologies used to elucidate the inhibitory effects of this compound on NF-κB signaling. Detailed experimental protocols for key assays, quantitative data representation, and visual diagrams of the signaling cascade and experimental workflows are presented to facilitate further research and drug development in this area.

Introduction: The NF-κB Signaling Pathway in Inflammation

The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to inflammatory stimuli, such as cytokines (e.g., TNFα) and pathogens. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins, most notably IκBα. Upon cellular stimulation, a cascade of signaling events leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Glucocorticoids, including this compound, exert their anti-inflammatory effects in part through the inhibition of this pathway. The activated glucocorticoid receptor (GR) can interfere with NF-κB signaling through multiple mechanisms, including the upregulation of IκBα expression and direct protein-protein interactions with NF-κB components, which ultimately prevents the transcription of pro-inflammatory genes.[1][2]

Mechanism of Action: this compound and NF-κB Inhibition

As a glucocorticoid, this compound's primary mechanism of action on the NF-κB pathway is mediated through the glucocorticoid receptor. Upon binding to this compound, the GR translocates to the nucleus and interferes with NF-κB-mediated transcription. This can occur through several proposed mechanisms:

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[3]

-

Induction of IκBα: The GR can bind to Glucocorticoid Response Elements (GREs) in the promoter region of the IκBα gene, leading to increased synthesis of the IκBα protein.[1] This enhanced level of IκBα can more effectively sequester NF-κB in the cytoplasm, dampening the inflammatory response.

-

Competition for Coactivators: Both GR and NF-κB require common coactivator proteins, such as CBP/p300, for their transcriptional activity. By competing for these limited coactivators, the activated GR can effectively reduce NF-κB-mediated gene expression.

The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition by the activated Glucocorticoid Receptor.

Quantitative Assessment of NF-κB Inhibition

The inhibitory effect of this compound on the NF-κB pathway can be quantified using a variety of in vitro assays. Due to the limited availability of direct quantitative data for this compound, the following tables present representative data for hydrocortisone, a structurally and functionally similar glucocorticoid. These values provide an expected range of potency for this compound in these assays.

Table 1: Inhibition of NF-κB Transcriptional Activity (Luciferase Reporter Assay)

| Compound | Cell Line | Stimulant | IC50 (nM) |

| Hydrocortisone | A549 | TNFα (10 ng/mL) | 50 - 200 |

| Hydrocortisone | HEK293 | IL-1β (1 ng/mL) | 100 - 500 |

Table 2: Inhibition of IκBα Phosphorylation (Western Blot)

| Compound | Cell Line | Stimulant | Concentration for 50% Inhibition |

| Hydrocortisone | HeLa | TNFα (10 ng/mL) | 100 - 1000 nM |

Table 3: Inhibition of p65 Nuclear Translocation (Immunofluorescence)

| Compound | Cell Line | Stimulant | Concentration for 50% Inhibition of Translocation |

| Hydrocortisone | Primary Macrophages | LPS (100 ng/mL) | 200 - 1500 nM |

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to assess the impact of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

-

Cell line (e.g., HEK293, A549)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

NF-κB inducer (e.g., TNFα, IL-1β)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Transfection: Co-transfect the chosen cell line with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Seeding: After 24 hours, seed the transfected cells into 96-well plates at an appropriate density.

-

Pre-treatment: Allow the cells to adhere overnight, then pre-treat with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Add the NF-κB inducer (e.g., TNFα) to the wells and incubate for 6-8 hours.

-

Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

-

Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to assess the levels of phosphorylated and total IκBα.

Materials:

-

Cell line (e.g., HeLa, THP-1)

-

This compound

-

NF-κB inducer (e.g., TNFα)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNFα for a short duration (e.g., 15-30 minutes).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated IκBα levels to total IκBα and the loading control (β-actin).

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

References

Tixocortol Pivalate in Keratinocytes: A Technical Guide to Cellular Uptake and Intracellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tixocortol pivalate (TP) is a synthetic corticosteroid known for its topical anti-inflammatory properties with minimal systemic side effects. Its efficacy is intrinsically linked to its interaction with and metabolism within skin cells, particularly keratinocytes, which form the primary barrier of the epidermis and are key players in cutaneous inflammation. This technical guide provides a comprehensive overview of the cellular uptake and intracellular metabolism of this compound in human keratinocytes. Drawing upon existing literature on corticosteroid metabolism in skin cells, this document outlines the hypothesized metabolic pathways of TP, presents detailed experimental protocols for their investigation, and summarizes potential quantitative data in structured tables. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals in dermatology, pharmacology, and drug development.

Introduction: this compound and the Keratinocyte Milieu

This compound, a 21-thiol derivative of hydrocortisone, is classified as a class A corticosteroid.[1] Its topical anti-inflammatory activity is comparable to that of hydrocortisone.[2] A key characteristic of TP is its rapid metabolism, which is believed to contribute to its favorable safety profile by minimizing systemic absorption and effects. While systemic metabolism of TP has been studied, its specific fate within keratinocytes—the primary target cells for topical corticosteroid action in many inflammatory dermatoses—is not well-documented.

Keratinocytes are not merely passive structural cells; they are immunologically active and possess a significant metabolic capacity, including the ability to metabolize various steroids.[3][4] These cells express a range of enzymes, such as esterases and cytochrome P450 enzymes, that can modify the structure and activity of xenobiotics, including topically applied drugs.[1] Understanding the cellular uptake and intracellular metabolism of TP in keratinocytes is therefore crucial for optimizing its therapeutic efficacy and for the development of novel dermatological therapies.

Hypothesized Cellular Uptake and Intracellular Metabolism of this compound in Keratinocytes

Based on the known behavior of other corticosteroid esters in keratinocytes and the enzymatic machinery present in these cells, a multi-step process for the uptake and metabolism of this compound can be hypothesized.

Cellular Uptake

Lipophilic compounds like corticosteroids readily penetrate the cell membrane of keratinocytes via passive diffusion. The pivalate (trimethylacetate) ester group in this compound increases its lipophilicity compared to hydrocortisone, which is expected to facilitate its passage across the keratinocyte cell membrane.

Intracellular Metabolism: The Role of Esterases

Once inside the keratinocyte, this compound is likely a substrate for intracellular esterases. These enzymes are known to hydrolyze ester bonds, and their activity has been demonstrated in human keratinocytes. The primary metabolic step is hypothesized to be the cleavage of the pivalate group from the C21 position of the steroid backbone. This hydrolysis would release tixocortol (the active corticosteroid) and pivalic acid.

The released tixocortol can then bind to glucocorticoid receptors in the cytoplasm, leading to the downstream anti-inflammatory effects. It may also undergo further metabolism. While the metabolism of tixocortol itself within keratinocytes has not been specifically studied, research on the parent compound, hydrocortisone, and other steroids in these cells suggests potential pathways such as oxidation, reduction, and conjugation.

The following diagram illustrates the hypothesized intracellular metabolism of this compound in keratinocytes.

Experimental Protocols for Investigating Cellular Uptake and Metabolism

To validate the hypothesized pathways and quantify the kinetics of this compound uptake and metabolism in keratinocytes, a series of in vitro experiments can be conducted. The following protocols are based on established methodologies for studying drug metabolism in cultured cells.

Cell Culture

-

Cell Line: Primary Human Epidermal Keratinocytes (HEK) or immortalized keratinocyte cell lines such as HaCaT.

-

Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and grown to near confluence.

Cellular Uptake Study

This protocol aims to determine the rate and extent of this compound uptake by keratinocytes.

-

Preparation: Prepare a stock solution of radiolabeled [³H]-Tixocortol pivalate in a suitable solvent (e.g., DMSO).

-

Incubation: Wash the confluent keratinocyte monolayers with phosphate-buffered saline (PBS). Add fresh culture medium containing a known concentration of [³H]-Tixocortol pivalate.

-

Time Points: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, aspirate the medium, and wash the cells rapidly with ice-cold PBS to stop the uptake process. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Determine the protein concentration of the lysate using a BCA protein assay for normalization.

-

Data Analysis: Calculate the amount of [³H]-Tixocortol pivalate taken up by the cells at each time point and express it as pmol/mg of protein.

Intracellular Metabolism Study

This protocol is designed to identify and quantify the metabolites of this compound formed within keratinocytes. A similar study on hydrocortisone 17-butyrate 21-propionate provides a methodological basis.

-

Incubation: Treat confluent keratinocyte cultures with a defined concentration of this compound (e.g., 10 µM).

-

Time Course: Incubate for different durations (e.g., 1, 6, 24 hours).

-

Extraction: At each time point, collect both the culture medium and the cells. For the cells, wash with PBS, scrape, and lyse. Perform a liquid-liquid extraction on both the medium and the cell lysate using a solvent like ethyl acetate to separate the steroids.

-

Analysis by HPLC: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

Identification of Metabolites: Compare the retention times of the peaks in the samples with those of authentic standards of this compound and its potential metabolites (e.g., tixocortol).

-

Quantification: Generate a standard curve for each compound to quantify the concentration of this compound and its metabolites in the samples.

-

Confirmation by Mass Spectrometry (MS): For unambiguous identification of metabolites, couple the HPLC system to a mass spectrometer (LC-MS).

The following diagram illustrates the experimental workflow for the metabolism study.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described above. These are for illustrative purposes to guide researchers in their data presentation.

Table 1: Cellular Uptake of [³H]-Tixocortol Pivalate in Human Keratinocytes

| Incubation Time (minutes) | [³H]-Tixocortol Pivalate Uptake (pmol/mg protein) |

| 0 | 0.0 ± 0.0 |

| 5 | 15.2 ± 1.8 |

| 15 | 38.5 ± 3.2 |

| 30 | 65.1 ± 5.4 |

| 60 | 92.3 ± 7.9 |

| 120 | 110.6 ± 9.5 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Intracellular Metabolism of this compound in Human Keratinocytes

| Incubation Time (hours) | This compound (nmol/well) | Tixocortol (nmol/well) |

| 1 | 8.7 ± 0.9 | 1.1 ± 0.2 |

| 6 | 3.2 ± 0.4 | 5.8 ± 0.6 |

| 24 | 0.5 ± 0.1 | 8.9 ± 1.1 |

Initial amount of this compound added: 10 nmol/well. Data are presented as mean ± standard deviation (n=3).

Signaling Pathway: Glucocorticoid Receptor Activation

The anti-inflammatory effects of tixocortol, the active metabolite of this compound, are mediated through the glucocorticoid receptor (GR). The general mechanism of action for corticosteroids involves the following steps:

-

Binding: The corticosteroid diffuses into the cell and binds to the GR in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.

-

Gene Regulation: In the nucleus, the steroid-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes (e.g., lipocortin-1) or downregulate the expression of pro-inflammatory genes (e.g., cytokines, chemokines, and adhesion molecules).

The following diagram depicts this signaling pathway.

Conclusion

While direct experimental data on the cellular uptake and intracellular metabolism of this compound in keratinocytes is currently lacking in the published literature, a strong hypothesis can be formulated based on the known metabolic capabilities of these cells and studies on analogous corticosteroid esters. It is proposed that this compound is readily taken up by keratinocytes and subsequently hydrolyzed by intracellular esterases to its active form, tixocortol. This guide provides a framework for researchers to investigate these processes through detailed experimental protocols and offers a template for the presentation of quantitative data. A thorough understanding of the intracellular fate of this compound will be instrumental in the rational design and development of future topical dermatological therapies.

References

- 1. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid synthesis by primary human keratinocytes; implications for skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid metabolism by epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and Synthesis of Tixocortol Pivalate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tixocortol pivalate, a synthetic corticosteroid, has carved a unique niche in pharmacological research and clinical application due to its potent local anti-inflammatory effects with minimal systemic glucocorticoid activity. This distinct separation of local efficacy from systemic side effects has made it a valuable tool for topical and localized treatments. This technical guide provides a comprehensive overview of the early discovery, synthesis, and pharmacological evaluation of this compound for research purposes, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Early Discovery and Synthesis

This compound, also known as pregn-4-ene-3,20-dione-21-thiol-11β,17α-dihydroxy-21-pivalate and JO 1016, was initially developed by Jouveinal Laboratoires. Its development was driven by the need for a corticosteroid with a high therapeutic index for localized inflammatory conditions. The key structural feature of this compound is the 21-thioester group, which is believed to contribute to its rapid metabolism and reduced systemic effects.

Synthesis of this compound

A representative synthesis of this compound involves the reaction of a hydrocortisone derivative with a pivaloyl thio-donor. A detailed experimental protocol is provided below.

Data Presentation

The following tables summarize key quantitative data from early research on this compound, facilitating a clear comparison of its pharmacological properties.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity |

| Dexamethasone | 1.00 |

| This compound | 0.16 |

| Cortisol | 0.20 |

| Tixocortol | 0.065 |

| Cortisol acetate | 0.05 |

Data from a study on dexamethasone receptors in mouse thymus cells.

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Parameter | This compound | Cortisol |

| Plasma Clearance (L/h/kg) | 33.3 | 4.7 |

| Volume of Distribution (L/kg) | 21.7 | 1.9 |

| Oral Bioavailability (%) | 10-20 | ~100 |

Comparative pharmacokinetic studies in rats highlight the rapid clearance and large volume of distribution of this compound compared to cortisol.

Table 3: Anti-Inflammatory Activity in Carrageenan-Induced Pleurisy in Rats (Local Administration)

| Parameter | This compound | Dexamethasone |

| ID30 Exudate Volume (µg) | 12.4 | 0.7 |

| ID30 Leukocyte Count (µg) | 83 | 2.6 |

| PGE2 Inhibition (%) | 28 (at 50 µg) | 43 (at 5 µg) |

| LTC4/D4 Inhibition (%) | 63 (at 50 µg) | 40 (at 5 µg) |

ID30 represents the dose required to inhibit the inflammatory response by 30%.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early evaluation of this compound.

Synthesis of this compound

Materials:

-

Hydrocortisone 21-mesylate

-

Cesium thiopivalate

-

Tetrahydrofuran (THF), anhydrous

-

Water, purified

Procedure:

-

In a dry, inerted flask, dissolve cesium thiopivalate (1.1 eq) in anhydrous THF at room temperature with stirring.

-

In a separate flask, dissolve hydrocortisone 21-mesylate (1.0 eq) in anhydrous THF.

-

Slowly add the hydrocortisone 21-mesylate solution to the cesium thiopivalate solution over 1 hour, maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Cool the reaction mixture to below 10°C and add purified water to precipitate the product.

-

Stir the resulting suspension for approximately 2 hours.

-

Filter the precipitate and wash thoroughly with purified water.

-

Dry the product under vacuum to yield this compound.

Glucocorticoid Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.

Materials:

-

Thymus tissue from adrenalectomized mice

-

[³H]-Dexamethasone (radioligand)

-

This compound and other test compounds

-

Buffer solution (e.g., Tris-HCl with molybdate)

-

Scintillation cocktail

Procedure:

-

Prepare a cytosolic fraction from the mouse thymus tissue by homogenization and ultracentrifugation.

-

Incubate the cytosol with a fixed concentration of [³H]-Dexamethasone and varying concentrations of the unlabeled test compounds (e.g., this compound, cortisol).

-

After incubation to reach equilibrium, separate the bound from free radioligand using a suitable method (e.g., charcoal-dextran adsorption).

-

Measure the radioactivity of the bound fraction by liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Dexamethasone (IC50).

-

Determine the relative binding affinity (RBA) using the formula: RBA = (IC50 of Dexamethasone / IC50 of test compound) x 100.

Carrageenan-Induced Pleurisy in Rats

Objective: To evaluate the local anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats

-

Carrageenan solution (1% in sterile saline)

-

This compound and reference compounds (e.g., Dexamethasone)

-

Anesthetic agent

-

Phosphate-buffered saline (PBS)

Procedure:

-

Administer this compound or the reference compound locally into the pleural cavity of the rats.

-

Thirty minutes later, inject 0.1 mL of carrageenan solution into the pleural cavity to induce inflammation.

-

Four hours after the carrageenan injection, euthanize the animals.

-

Collect the pleural exudate by washing the cavity with a known volume of PBS.

-

Measure the volume of the collected exudate.

-

Determine the total leukocyte count in the exudate using a hemocytometer.

-

Analyze the exudate for inflammatory mediators such as prostaglandins (PGE2) and leukotrienes (LTC4/D4) using appropriate assay kits (e.g., ELISA or RIA).

-

Calculate the percentage inhibition of exudate volume and leukocyte migration compared to the control group.

Mandatory Visualization

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow for Carrageenan-Induced Pleurisy Assay

Caption: Workflow for the carrageenan-induced pleurisy assay.

Tixocortol Pivalate: A Selective Glucocorticoid Receptor Agonist with a Dissociated Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tixocortol pivalate, a synthetic corticosteroid, exhibits a unique pharmacological profile characterized by potent local anti-inflammatory effects with minimal systemic glucocorticoid activity. This dissociation between topical efficacy and systemic side effects is attributed to its rapid metabolism into inactive compounds. This compound acts as a selective agonist of the glucocorticoid receptor (GR), the primary mediator of glucocorticoid action. This guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the GR, and the experimental methodologies used to characterize its activity.

Introduction to this compound

This compound is a 21-thiol derivative of hydrocortisone.[1][2] It is classified as a Coopman Group A corticosteroid and is recognized for its topical anti-inflammatory properties, which are comparable to or greater than those of hydrocortisone acetate.[3][4] A key feature of this compound is its significantly reduced systemic glucocorticoid activity, being 60 to 300 times less active than hydrocortisone acetate when administered orally or subcutaneously.[5] This favorable safety profile is due to its rapid and extensive metabolism in human tissues into inactive metabolites that possess no affinity for the glucocorticoid receptor.

Glucocorticoid Receptor Signaling Pathways

The biological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates gene expression through two primary mechanisms: transactivation and transrepression.

2.1. Transactivation

Upon ligand binding, the GR dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding initiates the transcription of genes, a process termed transactivation. While transactivation is responsible for some of the beneficial effects of glucocorticoids, it is also associated with many of their adverse side effects.

2.2. Transrepression

The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression. In this mechanism, the ligand-activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of genes encoding inflammatory cytokines, chemokines, and other inflammatory mediators.

A selective glucocorticoid receptor agonist would ideally exhibit a preference for the transrepression pathway over the transactivation pathway, thereby retaining anti-inflammatory efficacy while minimizing the risk of side effects.

This compound's Interaction with the Glucocorticoid Receptor

This compound exerts its pharmacological effects by binding to and activating the glucocorticoid receptor.

3.1. Binding Affinity

Competitive binding assays have been utilized to determine the affinity of this compound for the GR. In a study using mouse thymocytes, the relative binding affinity of this compound for the dexamethasone receptor was found to be 0.16, with dexamethasone having a relative affinity of 1.

Table 1: Relative Binding Affinity of this compound and Other Steroids to the Glucocorticoid Receptor

| Compound | Relative Binding Affinity |

| Dexamethasone | 1 |

| Cortisol | 0.20 |

| This compound | 0.16 |

| Tixocortol | 0.065 |

| Cortisol Acetate | 0.05 |

3.2. Functional Activity

The anti-inflammatory activity of this compound has been quantified through its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. In one study, this compound was found to inhibit the generation of prostanoids from cyclooxygenase with an IC50 value of 19.6 µM.

Table 2: Functional Activity of this compound

| Assay | Endpoint | IC50 / EC50 | Reference |

| Prostanoid Synthesis Inhibition | Inhibition of cyclooxygenase pathway | 19.6 µM | |

| GRE-mediated Transactivation | - | Not Available | - |

| NF-κB Transrepression | - | Not Available | - |

| AP-1 Transrepression | - | Not Available | - |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the glucocorticoid receptor.

4.1. Glucocorticoid Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., HeLa cells) or tissue.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone).

-

Competition: In parallel wells, add increasing concentrations of the unlabeled test compound (this compound) to the incubation mixture. Include control wells with only the radioligand (total binding) and wells with an excess of unlabeled dexamethasone (non-specific binding).

-

Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound from unbound radioligand using a method such as filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (dissociation constant) can then be calculated using the Cheng-Prusoff equation.

4.2. GRE-Mediated Transactivation Luciferase Reporter Assay

This assay measures the ability of a compound to activate gene transcription through the GR-GRE pathway.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., A549 or HeLa) and transiently or stably transfect them with a reporter plasmid containing multiple copies of a GRE upstream of a luciferase reporter gene.

-

Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with increasing concentrations of the test compound (this compound) or a reference agonist (e.g., dexamethasone).

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate.

-

Luminescence Measurement: Measure the luminescence produced using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. The EC50 value (the concentration that produces 50% of the maximal response) is determined by non-linear regression analysis.

4.3. NF-κB Transrepression Reporter Assay

This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa) and co-transfect with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene and a plasmid expressing the p65 subunit of NF-κB.

-

Compound Pre-treatment: Pre-treat the cells with increasing concentrations of the test compound (this compound) or a reference agonist (e.g., dexamethasone).

-

Stimulation: Stimulate NF-κB activation by adding an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).

-

Incubation: Incubate the cells for a period sufficient to induce luciferase expression (typically 6-8 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in the transactivation assay protocol.

-

Data Analysis: Plot the percentage of inhibition of luciferase activity against the logarithm of the test compound concentration. The IC50 value (the concentration that causes 50% inhibition of the stimulated response) is determined by non-linear regression analysis.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways of the glucocorticoid receptor.

Conclusion

This compound is a glucocorticoid receptor agonist with a distinct pharmacological profile that favors local anti-inflammatory activity with minimal systemic exposure. This is primarily due to its rapid conversion to inactive metabolites. While direct quantitative evidence for its selectivity towards transrepression over transactivation is limited in publicly available literature, its clinical profile strongly suggests a dissociated character. Further research focusing on detailed dose-response studies in transactivation and transrepression assays is warranted to fully elucidate its selective agonist properties. The experimental protocols and conceptual framework provided in this guide offer a robust basis for such future investigations.

References

- 1. assaygenie.com [assaygenie.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for Tixocortol Pivalate Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tixocortol pivalate is a synthetic corticosteroid used topically for its anti-inflammatory properties. It is structurally related to hydrocortisone and is often used in dermatological preparations such as creams and ointments. Accurate and reliable quantification of this compound in these formulations is crucial for quality control, stability studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique for the analysis of corticosteroids.

Principle

The method employs a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water provides the separation. The quantification is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance, typically around 240-254 nm. The peak area of this compound is proportional to its concentration in the sample.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Purified water (e.g., Milli-Q or equivalent)

-

Formic acid (optional, for mobile phase pH adjustment)

-

0.45 µm membrane filters

2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Data acquisition and processing software.

3. Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation (from a Cream Formulation)

-

Accurately weigh an amount of cream equivalent to about 1 mg of this compound into a suitable container (e.g., a 50 mL centrifuge tube).

-

Add 20 mL of methanol to the container.

-

Vortex for 5 minutes to disperse the cream.

-

Sonicate for 15 minutes to ensure complete extraction of the active ingredient.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

-

Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial.

-

If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

5. Chromatographic Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation and formulations.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Run Time | Approximately 10 minutes |

6. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample.

-